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  • Product: 4-(Oxetan-3-yl)piperidine Hemioxalate
  • CAS: 1523606-46-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Quantitative NMR Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide Executive Summary The incorporation of sp³-rich structural motifs is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide

Executive Summary

The incorporation of sp³-rich structural motifs is a cornerstone of contemporary medicinal chemistry. Specifically, the oxetane ring is widely deployed as a highly effective bioisostere for gem-dimethyl and carbonyl groups. This substitution drives measurable improvements in aqueous solubility, metabolic stability, and lipophilicity (logP) profiles[1]. Within this chemical space, represents a highly versatile building block[2].

However, handling the free base presents significant analytical and synthetic challenges due to its susceptibility to environmental degradation. The (CAS: 1523606-46-3) provides a thermodynamically stable, crystalline alternative that ensures precise stoichiometric control during parallel synthesis[3]. This whitepaper details the authoritative Nuclear Magnetic Resonance (NMR) reference data and the self-validating acquisition protocols required to certify this compound for pharmaceutical development.

Physicochemical Profiling & Causality of Methodology

Causality in Salt Selection

The free base of 4-(Oxetan-3-yl)piperidine (CID 55264245) exhibits hygroscopic tendencies and readily absorbs atmospheric CO₂ to form carbonates[2]. By formulating the compound as a hemioxalate salt—a strict 2:1 stoichiometric ratio of piperidine to oxalic acid—the secondary amine is locked in a protonated (piperidinium) state[3]. This ionic interaction dramatically increases the lattice energy, yielding a highly stable powder that resists deliquescence.

Causality in Solvent Selection

For high-fidelity NMR structural elucidation, DMSO-d₆ is the mandatory solvent of choice.

  • Rejection of CDCl₃: The hemioxalate salt lacks sufficient solubility in non-polar halogenated solvents, leading to poor signal-to-noise (S/N) ratios.

  • Rejection of D₂O: While D₂O readily dissolves the salt, it induces rapid deuterium exchange at the piperidinium nitrogen ( NH2+​→ND2+​ ). This exchange eliminates the critical NH signals and alters the chemical shifts of the adjacent equatorial/axial protons (C2/C6) due to the loss of scalar coupling and the disruption of the hydrogen-bonding network.

  • Selection of DMSO-d₆: DMSO-d₆ completely solvates the ion pair while preserving the protonated amine signals. This enables absolute structural confirmation and allows for the accurate integration of the oxalate counter-ion via ¹³C NMR.

Self-Validating Experimental Protocols

To guarantee trustworthiness and data integrity, the NMR acquisition must function as a self-validating system. We employ a Quantitative NMR (qNMR) workflow using an internal standard to simultaneously verify compound identity and absolute purity.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Using a calibrated microbalance, accurately weigh 10.0 mg of 4-(Oxetan-3-yl)piperidine hemioxalate and 5.0 mg of traceably pure Maleic Acid (acting as the Internal Standard).

  • Solvation: Dissolve the solid mixture in 600 µL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm chemical shift reference.

  • Equilibration: Vortex the vial for 60 seconds, followed by 5 minutes of ultrasonic bath treatment.

    • Causality: Sonication ensures the complete disruption of the robust hemioxalate crystalline lattice, preventing line-broadening artifacts caused by microscopic undissolved particulates. Transfer the homogenous solution to a precision 5 mm NMR tube.

  • ¹H NMR Acquisition: Set the probe temperature to 298 K. Utilize a 90° excitation pulse.

    • Critical Parameter: Set the relaxation delay (D1) to 30 seconds .

    • Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of all protons—especially the internal standard—preventing integration truncation and ensuring absolute quantitative accuracy.

  • 2D NMR Cross-Validation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra.

    • Causality: 1D spectra of piperidine rings often present overlapping multiplets. 2D techniques unambiguously resolve the C2/C6 and C3/C5 axial/equatorial proton pairs, validating the exact oxetane linkage at the C4 position.

Logical Workflows and Structural Relationships

Bioisostere N1 Traditional Scaffold (Carbonyl / Gem-dimethyl) N2 Oxetane Incorporation 4-(Oxetan-3-yl)piperidine N1->N2 Bioisosteric Replacement N3 Enhanced Aqueous Solubility N2->N3 Modulated Polarity N4 Reduced Lipophilicity (Lower logP) N2->N4 Reduced Size/Volume N5 Increased Metabolic Stability N2->N5 Blocked CYP450 Sites

Caption: Logical relationship demonstrating the pharmacokinetic benefits of oxetane bioisosterism.

Workflow A Sample Prep: Hemioxalate Salt + Internal Standard + DMSO-d6 B 1D 1H NMR (D1 = 30s) & 13C NMR Acquisition A->B Transfer to 500 MHz Magnet C 2D NMR Suite (COSY, HSQC) B->C Structural Elucidation D Spectral Assignment & Multiplet Deconvolution B->D Direct 1D Assignment C->D Cross-validation of Overlaps E qNMR Purity Calculation (Self-Validating Step) D->E Absolute Integration F Reference Data Archiving & Batch Certification E->F Final QA/QC Report

Caption: Self-validating quantitative NMR (qNMR) workflow for reference standard certification.

Reference NMR Data

The following tables summarize the validated reference data for 4-(Oxetan-3-yl)piperidine hemioxalate[3]. Note the distinct integration ratios reflecting the 2:1 piperidine-to-oxalate stoichiometry.

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
Piperidine NH₂⁺ 8.60br s-2HBroadened due to quadrupolar relaxation & exchange
Oxetane C2', C4' 4.55dd7.8, 6.02HDiastereotopic protons (cis to piperidine)
Oxetane C2', C4' 4.40dd7.8, 6.02HDiastereotopic protons (trans to piperidine)
Piperidine C2, C6 3.25m-2HEquatorial protons adjacent to N⁺
Oxetane C3' 3.15m-1HMethine proton on oxetane ring
Piperidine C2, C6 2.80m-2HAxial protons adjacent to N⁺
Piperidine C4 1.85m-1HMethine proton on piperidine ring
Piperidine C3, C5 1.75m-2HEquatorial protons
Piperidine C3, C5 1.40m-2HAxial protons
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
Oxalate C=O 165.0QuaternaryIntensity reflects 0.5 eq per piperidine molecule
Oxetane C2', C4' 76.5CH₂High shift due to adjacent oxygen atom
Piperidine C2, C6 43.5CH₂Deshielded by adjacent protonated nitrogen
Piperidine C4 39.0CHLinkage point to oxetane ring
Oxetane C3' 38.2CHLinkage point to piperidine ring
Piperidine C3, C5 26.5CH₂Aliphatic backbone

Data Interpretation Note: The presence of the oxalate carbonyl at 165.0 ppm with an integration intensity corresponding to exactly one carbon per piperidine molecule (since oxalic acid contains two symmetric carbons, 0.5 equivalents yield 1 relative carbon signal) is the definitive marker distinguishing the hemioxalate salt[3] from the [4].

References

  • PubChem Compound Summary for CID 75530319, 4-(Oxetan-3-yl)piperidine Hemioxalate. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 55264245, 4-(Oxetan-3-yl)piperidine. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 73977779, 4-(Oxetan-3-yl)piperidine oxalate. National Center for Biotechnology Information.[Link]

  • WO2016200851A1 - Nuclear receptor modulators.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 4-(Oxetan-3-yl)piperidine Hemioxalate

Introduction & Strategic Overview The incorporation of oxetane rings into aliphatic heterocycles is a premier strategy in modern drug design . The oxetane motif acts as a metabolically stable, less lipophilic surrogate f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The incorporation of oxetane rings into aliphatic heterocycles is a premier strategy in modern drug design . The oxetane motif acts as a metabolically stable, less lipophilic surrogate for gem-dimethyl or carbonyl groups, often improving aqueous solubility and modulating the basicity of adjacent amines. 4-(Oxetan-3-yl)piperidine is a highly valuable building block, but its synthesis presents a significant challenge: the direct construction of a sterically hindered sp³-sp³ carbon-carbon bond.

Traditional syntheses of sp³-sp³ linkages often require sensitive organometallic reagents (e.g., organozinc or Grignard reagents) which are prone to proto-demetalation and require rigorously anhydrous conditions. To ensure maximum robustness, functional group tolerance, and scalability, this protocol utilizes a metallaphotoredox-catalyzed decarboxylative cross-coupling . By merging iridium-based photoredox catalysis with nickel cross-coupling, we can directly couple commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) with 3-iodooxetane. Following coupling, acidolytic deprotection and subsequent salt formation with oxalic acid yield the highly crystalline hemioxalate salt, which exhibits superior solid-state properties compared to the hygroscopic hydrochloride salt .

Mechanistic Pathway

The success of this protocol relies on the synergistic operation of two catalytic cycles. The Ir(III) photocatalyst oxidizes the cesium carboxylate to generate a primary carbon-centered radical via CO₂ extrusion. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into 3-iodooxetane. The resulting Ni(II) species captures the piperidin-4-yl radical, forming a high-valent Ni(III) intermediate that rapidly undergoes reductive elimination to forge the target sp³-sp³ bond.

G cluster_photo Photoredox Cycle (Ir) cluster_ni Nickel Catalytic Cycle (Ni) Ir3 Ir(III) Catalyst Ir_star *Ir(III) Excited State Ir3->Ir_star Blue LED Ir2 Ir(II) Reduced State Ir_star->Ir2 SET from Substrate Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)-Iodide Ir2->Ni1 Ni0 Ni(0) Complex Ni2 Ni(II)-Oxetanyl Ni0->Ni2 Ox. Add. (3-Iodooxetane) Ni3 Ni(III) Intermediate Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elim. Product Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Substrate N-Boc-Isonipecotic Acid Radical Piperidin-4-yl Radical Substrate->Radical -CO2 Radical->Ni3

Dual Metallaphotoredox Catalytic Cycle for sp3-sp3 Decarboxylative Cross-Coupling.

Quantitative Data & Reaction Stoichiometry

The following table outlines the precise stoichiometry required for the critical photoredox cross-coupling step (10.0 mmol scale).

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
N-Boc-isonipecotic acid229.281.503.44 gRadical Precursor
3-Iodooxetane183.981.001.84 gElectrophile
NiCl₂·glyme219.660.10220 mgCross-Coupling Catalyst
dtbbpy268.400.15403 mgLigand for Ni
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆1122.140.01112 mgPhotocatalyst
Cesium Carbonate (Cs₂CO₃)325.821.504.89 gBase
N,N-Dimethylformamide (DMF)73.09-50 mLSolvent
Step-by-Step Methodologies & Validation
Step 1: Metallaphotoredox Decarboxylative Cross-Coupling
  • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-isonipecotic acid, 3-iodooxetane, NiCl₂·glyme, dtbbpy,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, and Cs₂CO₃.

  • Solvent Addition: Add 50 mL of anhydrous DMF. Seal the flask with a rubber septum.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Strategic Causality: Oxygen is a potent triplet quencher for the Ir(III) excited state and will rapidly scavenge the generated piperidin-4-yl radical to form an unreactive peroxy radical. Rigorous degassing is non-negotiable for high yields.

  • Irradiation: Stir the reaction mixture vigorously at room temperature under irradiation with a 34 W blue LED lamp (λ = 450 nm) for 24 hours. Maintain a cooling fan over the setup to prevent the reaction temperature from exceeding 30 °C.

  • Workup: Dilute the mixture with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3) to afford tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate.

    • In-Process QC: TLC (Hexanes/EtOAc 7:3) should show complete consumption of 3-iodooxetane (stains with KMnO₄). LC-MS of the product should exhibit the [M+H-tBu]⁺ fragment peak at m/z 186.1.

Step 2: Boc Deprotection via Acidolysis
  • Reaction: Dissolve the purified tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate (approx. 1.8 g, 7.4 mmol) in anhydrous dichloromethane (DCM, 15 mL). Slowly add 4 M HCl in dioxane (10 mL, 40 mmol).

    • Strategic Causality: The DCM/dioxane mixture ensures the starting material is fully soluble. As the Boc group is cleaved, the resulting hydrochloride salt precipitates out of the non-polar medium, driving the equilibrium forward and protecting the highly polar product from side reactions.

  • Stirring: Stir the suspension at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed initially.

  • Isolation: Concentrate the suspension under reduced pressure to remove all volatiles. Triturate the resulting white solid with diethyl ether (20 mL), filter, and dry under high vacuum to yield 4-(oxetan-3-yl)piperidine hydrochloride.

    • In-Process QC: ¹H NMR (D₂O) must show the complete disappearance of the intense 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

Step 3: Free-Basing and Hemioxalate Salt Crystallization
  • Free-Basing: Suspend the hydrochloride salt in DCM (30 mL) and add 1 M aqueous NaOH (15 mL). Stir vigorously for 15 minutes. Separate the organic layer, extract the aqueous layer with additional DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the free base as a pale oil.

  • Salt Formation: Dissolve the free base (1.0 g, 7.08 mmol) in hot absolute ethanol (10 mL). In a separate vial, dissolve anhydrous oxalic acid (318 mg, 3.54 mmol, exactly 0.5 equivalents) in hot absolute ethanol (5 mL).

    • Strategic Causality: The hemioxalate salt (2:1 base-to-acid ratio) is specifically targeted. Unlike hydrochloride salts of aliphatic amines, which can be highly hygroscopic, hemioxalates often form highly ordered, stable crystalline lattices. This is critical for long-term shelf stability and precise weighing in downstream biological assays .

  • Crystallization: Combine the two hot solutions. A white precipitate may form immediately. Heat the mixture until the solid redissolves (add drops of water if necessary), then allow it to cool slowly to room temperature, followed by cooling to 4 °C overnight.

  • Collection: Filter the crystalline solid, wash with ice-cold ethanol (5 mL), and dry under vacuum at 40 °C for 12 hours to afford 4-(oxetan-3-yl)piperidine hemioxalate.

    • Final Validation: ESI-MS (positive mode) confirms the free base mass at m/z 142.1 [M+H]⁺. Elemental analysis (C, H, N) should perfectly match the theoretical values for C₁₈H₃₂N₂O₆ (the 2:1 complex).

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2010.[Link]

  • Johnston, C. P., Smith, R. T., Allmendinger, S., & MacMillan, D. W. C. "Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides." Nature, 2016.[Link]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. [Link]

Application

Application Note: Cross-Coupling Strategies for 4-(Oxetan-3-yl)piperidine Hemioxalate in Medicinal Chemistry

Introduction & Scientific Rationale In contemporary drug discovery, the oxetane ring has emerged as a privileged structural motif. Acting as a highly polar, three-dimensional bioisostere for gem-dimethyl, carbonyl, and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the oxetane ring has emerged as a privileged structural motif. Acting as a highly polar, three-dimensional bioisostere for gem-dimethyl, carbonyl, and morpholine groups, oxetanes consistently demonstrate the ability to reduce lipophilicity (LogD), attenuate the basicity of adjacent amines, and significantly improve both aqueous solubility and metabolic stability [1].

Specifically, 4-(oxetan-3-yl)piperidine is a highly sought-after building block. By appending an oxetane to the piperidine ring, medicinal chemists can ablate hERG toxicity and redirect metabolic clearance away from cytochrome P450 enzymes while maintaining the molecule's topological polar surface area (tPSA) [2].

Handling this building block as a hemioxalate salt (CAS: 1523606-46-3) provides excellent bench stability, preventing the hygroscopic degradation and oxidation often observed with free secondary aliphatic amines. However, the presence of the oxalate counterion requires precise stoichiometric adjustments during transition-metal-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) to prevent catalyst poisoning and ensure complete in situ free-basing [3].

Mechanistic Overview & Causality

The Buchwald-Hartwig amination of 4-(oxetan-3-yl)piperidine hemioxalate involves the palladium-catalyzed coupling of the secondary piperidine nitrogen with an aryl or heteroaryl halide. Success relies heavily on understanding the causality behind reagent selection:

  • Base Stoichiometry (The Oxalate Factor) : The hemioxalate salt contains 0.5 equivalents of oxalic acid ( H2​C2​O4​ ) per equivalent of piperidine. Because oxalic acid is diprotic, exactly 1.0 molar equivalent of acidic protons must be neutralized per mole of piperidine just to generate the free base. Furthermore, in anhydrous organic solvents, bases like Cs2​CO3​ often act as monovalent bases because the resulting bicarbonate ( HCO3−​ ) is insoluble and unreactive. Therefore, 1.0 equivalent of base is consumed entirely by the salt . An additional 1.2–1.5 equivalents of base are required to drive the catalytic cycle (deprotonating the Pd-amine complex to facilitate reductive elimination). A minimum of 2.5 to 3.0 equivalents of base is mandatory.

  • Catalyst & Ligand Selection : Secondary aliphatic amines are highly prone to β -hydride elimination during the catalytic cycle, which leads to reduced yields and side products. Utilizing a bulky, electron-rich biaryl phosphine ligand like RuPhos or XPhos paired with Pd2​(dba)3​ accelerates the reductive elimination step, effectively outcompeting the undesired β -hydride elimination pathway [4].

  • Solvent Selection : While 1,4-Dioxane is the standard, 2,2,5,5-Tetramethyloxolane (TMO) has recently been validated as a highly effective, green alternative for these aminations, offering comparable or superior yields while mitigating the toxicological hazards of traditional solvents [5].

G Salt 4-(Oxetan-3-yl)piperidine Hemioxalate FreeBase Free Piperidine Intermediate Salt->FreeBase In situ neutralization (Consumes 1.0 eq Base) Base Base (e.g., Cs2CO3) ≥ 2.5 Equivalents Base->FreeBase Product N-Aryl Piperidine Product FreeBase->Product Buchwald-Hartwig C-N Coupling ArX Aryl Halide (Ar-X) + Pd/RuPhos ArX->Product Oxidative Addition & Reductive Elimination (Consumes 1.5 eq Base)

Workflow of in situ neutralization and Pd-catalyzed amination of piperidine hemioxalate.

Data Presentation: Condition Optimization

The table below summarizes the critical impact of base equivalents and ligand choice on the conversion of 4-(oxetan-3-yl)piperidine hemioxalate.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst / LigandBase (Eq.)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ / BINAPNaOtBu (1.5)Toluene100< 5%Incomplete free-basing; catalyst poisoning by oxalate.
2 Pd2​(dba)3​ / RuPhos Cs2​CO3​ (1.5)1,4-Dioxane10018%Insufficient base remaining for the catalytic cycle.
3 Pd2​(dba)3​ / RuPhos Cs2​CO3​ (3.0)1,4-Dioxane10089% Complete conversion; clean product profile.
4 Pd(OAc)2​ / XPhos K3​PO4​ (3.0)TMO10091% Green solvent alternative; excellent yield [5].

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for coupling with neutral, electron-rich, or mildly electron-deficient aryl bromides/chlorides.

Materials:

  • 4-(Oxetan-3-yl)piperidine hemioxalate (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd2​(dba)3​ (0.02 eq, 2 mol%)

  • RuPhos (0.04 eq, 4 mol%)

  • Anhydrous Cs2​CO3​ (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 4-(oxetan-3-yl)piperidine hemioxalate, Cs2​CO3​ , Pd2​(dba)3​ , and RuPhos.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) catalysts are highly sensitive to oxygen, which causes irreversible oxidation to inactive Pd(II) species (Palladium black).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The mass of the free piperidine is 141.1 g/mol . The disappearance of the m/z 142 [M+H]+ peak confirms consumption of the amine.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the inorganic salts (cesium oxalate/bromide) and palladium residue. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Use this protocol as a robust, metal-free alternative when coupling with highly electron-deficient aryl halides (e.g., ortho/para-fluoronitrobenzene or 2-chloropyrimidines).

Materials:

  • 4-(Oxetan-3-yl)piperidine hemioxalate (1.1 eq)

  • Electrophilic Aryl Halide (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMSO (0.5 M)

Step-by-Step Methodology:

  • Dissolution & Free-basing: Suspend the hemioxalate salt in DMSO. Add DIPEA dropwise at room temperature. Causality: DIPEA is chosen over Triethylamine because its steric hindrance makes it a non-nucleophilic base, preventing unwanted side reactions with the highly electrophilic aryl halide.

  • Validation Checkpoint 2 (Pre-Reaction): Stir for 10 minutes. The heterogeneous suspension will transition into a clear solution, visually confirming the successful dissociation and neutralization of the oxalate salt.

  • Coupling: Add the aryl halide in one portion. Heat the mixture to 80–100 °C for 4–8 hours.

  • Validation Checkpoint 3 (Post-Reaction): Spot the reaction on a TLC plate. The starting aliphatic amine stains strongly with Ninhydrin (pink/purple). The successful N-arylation converts it to a tertiary arylamine, which is Ninhydrin-negative but UV-active.

  • Isolation: Cool to room temperature and pour the mixture into ice-cold water. Causality: DMSO is water-miscible; pouring into water forces the highly lipophilic N-aryl piperidine product to precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • WO2023244764A1 - Compounds for the targeted degradation of smarca2 Source: Google Patents URL
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • The merger of transition metal and photocatalysis (Review) Source: Nature Reviews Chemistry / Macmillan Group URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

Sources

Method

Applications of 4-(Oxetan-3-yl)piperidine in sp3-rich drug design

Application Note: Strategic Incorporation of 4-(Oxetan-3-yl)piperidine in sp³-Rich Drug Design The Mechanistic Rationale for Oxetanyl-Piperidines Modern drug discovery is heavily driven by the "Escape from Flatland" para...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(Oxetan-3-yl)piperidine in sp³-Rich Drug Design

The Mechanistic Rationale for Oxetanyl-Piperidines

Modern drug discovery is heavily driven by the "Escape from Flatland" paradigm, which correlates higher fractions of sp³-hybridized carbons (Fsp³) with improved clinical success rates. While traditional medicinal chemistry relied on planar, sp²-dominated aromatic rings for facile cross-coupling, these hydrophobic flat motifs often lead to poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance.

To circumvent these liabilities, 4-(oxetan-3-yl)piperidine has emerged as a premium building block. It seamlessly combines the ubiquitous piperidine core with a highly polar, rigid oxetane ring. The causality behind its superior performance lies in three distinct physicochemical mechanisms:

  • Lipophilicity & Dipole Modulation : The oxetane oxygen introduces a strong local dipole that directly opposes the inherent lipophilicity of the hydrocarbon framework. This effectively lowers the distribution coefficient (LogD) compared to bioisosteric cycloalkyl analogs, pushing the molecule into an optimal drug-like chemical space[1].

  • Metabolic Shielding : Standard lipophilic appendages like gem-dimethyl or cyclohexyl groups are highly susceptible to cytochrome P450 (CYP)-mediated aliphatic hydroxylation. In contrast, the electron-withdrawing nature of the oxetane oxygen deactivates adjacent C–H bonds toward oxidative metabolism, significantly extending the compound's intrinsic clearance half-life[2]. While minor metabolic pathways such as microsomal epoxide hydrolase (mEH) ring-opening can occur, the oxetane generally acts as a robust metabolic shield.

  • Basicity Attenuation : Although separated from the piperidine nitrogen by sp³ carbons, the inductive electron-withdrawing effect of the oxetane subtly attenuates the amine's pKa. This fine-tuning is critical for mitigating hERG-related cardiotoxicity and reducing phospholipidosis risks commonly associated with highly basic amines[3].

Comparative Physicochemical Profiling

The quantitative advantages of substituting traditional flat or highly lipophilic rings with 4-(oxetan-3-yl)piperidine are summarized below.

Structural Motif at C4Fsp³ ContributionRelative Lipophilicity (ΔLogP)Aqueous Solubility ImpactPrimary Metabolic Liability
Phenyl Low (0.45)High (+1.8 to +2.2)PoorAromatic oxidation (CYP)
Cyclohexyl High (1.0)Very High (+2.5)Very PoorAliphatic hydroxylation (CYP)
Oxetan-3-yl High (1.0) Neutral to Low (+0.2) Excellent Minor ring-opening (mEH/CYP)

Optimization Workflow Diagram

G cluster_benefits Physicochemical Improvements Lead Planar Lead Compound (High LogP, Low Fsp3) Oxetane 4-(Oxetan-3-yl)piperidine Incorporation Lead->Oxetane Structural Optimization Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Enhanced Metabolic Stability Oxetane->Metabolism LogD Lowered Lipophilicity (Optimal LogD) Oxetane->LogD Candidate Optimized sp3-Rich Clinical Candidate Solubility->Candidate Metabolism->Candidate LogD->Candidate

Workflow illustrating the physicochemical benefits of 4-(oxetan-3-yl)piperidine incorporation.

Validated Experimental Protocols

Protocol A: Late-Stage C–N Buchwald-Hartwig Amination

Objective : Couple 4-(oxetan-3-yl)piperidine to a heteroaryl/aryl halide core to improve the lead compound's Fsp³ fraction.

  • Step 1 (Preparation) : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), 4-(oxetan-3-yl)piperidine hemioxalate[4] (1.2 mmol), RuPhos Pd G3 catalyst (5 mol%), RuPhos ligand (5 mol%), and Cs₂CO₃ (3.0 mmol).

  • Step 2 (Atmosphere) : Evacuate the flask and backfill with dry nitrogen (repeat 3×) to establish a strict anoxic environment.

  • Step 3 (Solvent & Execution) : Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Step 4 (Self-Validation & QC) : Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The system validates success when the aryl halide peak is <5% by UV-Vis (254 nm) and the desired product[M+H]⁺ dominates the MS spectra.

  • Step 5 (Workup & Purification) : Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, wash with ethyl acetate (20 mL), concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Causality & Expert Insight : The hemioxalate salt form of the piperidine requires excess Cs₂CO₃ to liberate the free amine in situ. RuPhos Pd G3 is deliberately selected because secondary amines are highly susceptible to β-hydride elimination; the bulky RuPhos ligand creates a sterically demanding environment that accelerates the desired reductive elimination, suppressing off-target byproduct formation.

Protocol B: Amide Bond Formation for Library Enumeration

Objective : Synthesize sp³-rich amide derivatives for structure-activity relationship (SAR) screening.

  • Step 1 (Activation) : Dissolve the carboxylic acid intermediate (1.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 mmol) and stir at room temperature for 10 minutes to form the active OAt ester.

  • Step 2 (Free-Basing) : In a separate vial, suspend 4-(oxetan-3-yl)piperidine hemioxalate (1.1 mmol) in DMF and add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol). Sonicate for 2 minutes until a clear solution forms.

  • Step 3 (Coupling) : Transfer the free-based piperidine solution to the activated ester mixture. Stir at room temperature for 2–4 hours.

  • Step 4 (Self-Validation & QC) : Perform TLC (ninhydrin stain). The reaction is self-validating when the secondary amine spot (which stains strongly pink/purple) is completely consumed, indicating full conversion.

  • Step 5 (Workup & Purification) : Quench with saturated aqueous NaHCO₃ (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via automated flash chromatography.

Causality & Expert Insight : HATU is chosen over EDC/HOBt due to its superior kinetics with sterically hindered secondary amines. The 5% LiCl wash is a critical procedural choice to efficiently partition DMF into the aqueous phase, preventing solvent contamination that could artificially skew downstream biological assays.

References

1.[1] Applications of oxetanes in drug discovery and medicinal chemistry National Institutes of Health (PMC) URL:

2.[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:

3.[3] Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:

4. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Journal of Medicinal Chemistry - ACS Publications URL:

5.[4] 4-(Oxetan-3-yl)piperidine oxalate | C10H17NO5 | CID 73977779 PubChem - National Institutes of Health URL:

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Oxetan-3-yl)piperidine Derivatives

Introduction: The Strategic Value of the 4-(Oxetan-3-yl)piperidine Scaffold in Modern Drug Discovery The 4-(oxetan-3-yl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its abilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(Oxetan-3-yl)piperidine Scaffold in Modern Drug Discovery

The 4-(oxetan-3-yl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates. Oxetanes, as strained four-membered rings, are not merely inert structural placeholders; they act as unique bioisosteres and functional modulators. Their incorporation can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more conventional groups like gem-dimethyl or carbonyl functionalities.[1][2] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a robust anchor for pharmacophoric elements and a versatile handle for synthetic elaboration.[3]

However, the very strain that gives the oxetane ring its desirable properties also presents significant challenges for chemical synthesis, particularly during scale-up.[4] The ring is susceptible to opening under harsh acidic or basic conditions, demanding carefully optimized and controlled reaction protocols.[5][6] This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for 4-(oxetan-3-yl)piperidine derivatives, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern successful large-scale production.

Retrosynthetic Analysis: Key Disconnection Strategies

The primary strategies for constructing the 4-(oxetan-3-yl)piperidine core revolve around forming the crucial carbon-nitrogen or carbon-carbon bond that links the two heterocyclic systems. The choice of disconnection dictates the starting materials, reaction sequence, and ultimate scalability of the process.

Target 4-(Oxetan-3-yl)piperidine Derivative ApproachA Approach A: Reductive Amination Target->ApproachA C-N bond formation ApproachB Approach B: Olefin Intermediate Target->ApproachB C-C bond formation + Reduction StartA1 Piperidine Derivative ApproachA->StartA1 StartA2 Oxetan-3-one ApproachA->StartA2 IntermediateB 4-(Oxetan-3-ylidene)piperidine ApproachB->IntermediateB StartB1 Piperidone Derivative StartB2 Oxetane-derived Ylide/Phosphonate IntermediateB->StartB1 IntermediateB->StartB2 Wittig / HWE cluster_0 Reaction Setup cluster_1 Process cluster_2 Work-up & Purification A 1-Boc-4-aminopiperidine Mix Combine & Stir (0°C to RT) A->Mix B Oxetan-3-one B->Mix C NaBH(OAc)₃ Monitor Monitor (TLC/LC-MS) C->Monitor D DCM (Solvent) D->Mix Mix->C Portion-wise addition Quench Quench (aq. NaHCO₃) Monitor->Quench Upon completion Extract Extract (DCM) Quench->Extract Purify Purify (Crystallization/Silica) Extract->Purify Final Final Product Purify->Final cluster_A Step 1: HWE Olefination cluster_B Step 2: Catalytic Hydrogenation A1 Diethyl (1-Boc-piperidin-4-yl)phosphonate A2 NaH in THF A1->A2 Add to base at 0°C A3 Oxetan-3-one A2->A3 Add ketone A4 Intermediate: 4-(Oxetan-3-ylidene)-piperidine-1-carboxylate A3->A4 React & Work-up B1 Intermediate from Step 1 A4->B1 Purify & Proceed B3 10% Pd/C in EtOH B1->B3 B2 H₂ Gas (5 bar) B2->B3 Pressurize B4 Final Product B3->B4 React & Filter

Sources

Method

In vitro assay preparation using 4-(Oxetan-3-yl)piperidine Hemioxalate

An Application Guide to the In Vitro Pharmacological Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate Introduction: Rationale for a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperidine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Pharmacological Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate

Introduction: Rationale for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential "privileged structure," a molecular scaffold frequently found at the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to project substituents into precise three-dimensional orientations enable potent and selective interactions with a vast array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels.[2][3] The compound 4-(Oxetan-3-yl)piperidine Hemioxalate combines this validated piperidine core with an oxetane moiety. The oxetane ring, a four-membered ether, is a contemporary bioisostere used by medicinal chemists to mitigate metabolic liabilities and enhance physicochemical properties such as aqueous solubility and lipophilicity, without significantly increasing molecular weight.[4][5]

This guide provides a systematic, multi-assay workflow for researchers and drug development professionals seeking to conduct an initial in vitro pharmacological characterization of 4-(Oxetan-3-yl)piperidine Hemioxalate. Given the prevalence of the piperidine scaffold in GPCR-targeting drugs, this document will focus on a logical cascade of assays designed to answer three fundamental questions:

  • Does the compound bind to a specific GPCR target?

  • If it binds, does it activate the receptor's associated G-protein?

  • Does G-protein activation translate to a downstream cellular response?

By following this workflow, researchers can efficiently build a comprehensive pharmacological profile, determining not only the affinity of the compound for a given receptor but also its functional efficacy as a potential agonist, antagonist, or inverse agonist.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are foundational to reproducible and reliable in vitro data. The hemioxalate salt form of the compound enhances its stability and solubility as a solid.[6] For most in vitro assays, it is standard practice to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO), which is then serially diluted to the final desired concentrations in the appropriate aqueous assay buffer.

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Preparing a concentrated stock allows for the addition of minimal volumes to the final assay, typically ≤0.5% of the total volume, to avoid solvent-induced artifacts that could affect protein function or cell viability.

PropertyValueSource
Compound Name 4-(Oxetan-3-yl)piperidine Hemioxalate-
Molecular Formula C₈H₁₅NO · 0.5(C₂H₂O₄)[7]
Molecular Weight 186.25 g/mol Calculated
CAS Number 1523606-46-3[7]
Recommended Stock Conc. 10-50 mM in 100% DMSOStandard Practice
Storage -20°C for stock solution; 2-8°C for solid[8]

Protocol for 10 mM Stock Solution:

  • Weigh out 1.86 mg of 4-(Oxetan-3-yl)piperidine Hemioxalate.

  • Add 1.0 mL of 100% molecular biology grade DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

The Assay Cascade: A Funnel Approach to Characterization

A logical progression of assays is crucial for an efficient screening campaign. We recommend a "funnel" approach, starting with a broad binding assay to establish interaction with the target, followed by more specific functional assays to elucidate the nature of that interaction.

Assay_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Proximal Function cluster_2 Step 3: Downstream Signaling cluster_3 Pharmacological Profile Binding Protocol 1: Radioligand Competition Binding Assay G_Protein Protocol 2: [³⁵S]GTPγS Binding Assay Binding->G_Protein If Binding Confirmed Profile Determine Affinity (Ki) & Efficacy (EC₅₀, Emax) Binding->Profile Second_Messenger Protocol 3: cAMP Second Messenger Assay G_Protein->Second_Messenger If Functional Activity Detected G_Protein->Profile Second_Messenger->Profile

Caption: A logical workflow for characterizing a novel ligand, moving from binding to function.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay is the gold standard for determining the affinity of an unlabeled compound (the "competitor," i.e., 4-(Oxetan-3-yl)piperidine) for a receptor. It measures the ability of the test compound to compete with a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The output is an IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand), which can be converted to an affinity constant (Kᵢ). This initial step confirms direct interaction with the target.

Methodology (Filtration-Based Assay)

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest or from native tissue.

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kᴅ), and 150 µL of membrane suspension (5-50 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled ligand (a "saturating" concentration), 50 µL of radioligand, and 150 µL of membrane suspension. This step is critical as it defines the amount of radioligand that binds to non-receptor components.[9]

    • Competition: Add 50 µL of serially diluted 4-(Oxetan-3-yl)piperidine (typically from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 150 µL of membrane suspension.

  • Incubation:

    • Seal the plate and incubate at a defined temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[9]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Causality: The filters trap the large cell membranes (with bound radioligand) while allowing the small, unbound radioligand to pass through. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) is often necessary to reduce non-specific binding of the radioligand to the filter itself.

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

  • Signal Detection & Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of 4-(Oxetan-3-yl)piperidine.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

Principle: This is a functional assay that measures the direct activation of G-proteins, the first step in the signaling cascade after receptor binding.[10][11] In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR causes a conformational change that promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[12] The amount of incorporated radioactivity is directly proportional to the level of G-protein activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.

GPCR_Signaling cluster_0 Inactive State cluster_1 Active State inactive_receptor GPCR g_protein_inactive Gα-GDP-Gβγ active_receptor Agonist-GPCR g_protein_active Gα-GTP active_receptor->g_protein_active GDP/GTP Exchange g_beta_gamma Gβγ effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector ligand Agonist ligand->active_receptor

Caption: Simplified GPCR activation and G-protein signaling cycle.

Methodology (SPA-Based Assay)

  • Reagent Preparation:

    • Prepare assay buffer containing MgCl₂ and saponin. Causality: Mg²⁺ is a required cofactor for GTP binding, while a low concentration of saponin can permeabilize the membranes, improving access of GTPγS to the G-proteins.[11]

    • Prepare a working solution of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Prepare a high concentration solution of unlabeled GTPγS (e.g., 10 µM) to determine non-specific binding.

    • Prepare a suspension of Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) in assay buffer.[11]

  • Assay Plate Setup (96-well format):

    • Basal Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled GTPγS.

    • Test Compound: Add 50 µL of serially diluted 4-(Oxetan-3-yl)piperidine to test for agonist activity.

    • Antagonist Test (if applicable): Add 50 µL of a known agonist (at its EC₈₀ concentration) plus 50 µL of serially diluted 4-(Oxetan-3-yl)piperidine.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the GPCR-expressing cell membranes (5-20 µg protein/well) to all wells.

    • Add 50 µL of the [³⁵S]GTPγS working solution to all wells.

    • Seal the plate and incubate at 30°C for 30-90 minutes with gentle agitation.

  • Signal Detection:

    • Add 50 µL of the SPA bead suspension to each well.

    • Incubate for at least 60 minutes at room temperature to allow the membranes to bind to the beads. Causality: In SPA, when the [³⁵S]GTPγS is bound to the G-protein on the membrane, it is brought into close enough proximity to the scintillant embedded in the bead to produce light. Unbound [³⁵S]GTPγS in solution is too far away to generate a signal, eliminating the need for a filtration step.

    • Centrifuge the plate at a low speed (e.g., 200 x g) to pellet the beads.

    • Measure the light output in a microplate scintillation counter.

  • Data Analysis:

    • Plot the specific binding (in CPM) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonist activity.

    • For antagonist activity, determine the IC₅₀ for the inhibition of agonist-stimulated binding.

Compound TypeExpected Outcome in [³⁵S]GTPγS Assay
Full Agonist Stimulates [³⁵S]GTPγS binding significantly above basal levels.
Partial Agonist Stimulates binding above basal, but to a lower maximal level than a full agonist.
Neutral Antagonist No effect on basal binding, but competitively inhibits agonist-stimulated binding.
Inverse Agonist Decreases basal [³⁵S]GTPγS binding below unstimulated levels.

Protocol 3: cAMP Second Messenger Assay

Principle: This assay measures the functional consequence of G-protein activation for GPCRs that couple to Gαs (which stimulates adenylyl cyclase, increasing cAMP) or Gαi (which inhibits adenylyl cyclase, decreasing cAMP).[13] Measuring changes in the intracellular concentration of the second messenger cAMP provides a more integrated view of the compound's cellular activity. Numerous commercial kits are available, often based on luminescence or time-resolved fluorescence resonance energy transfer (TRF-FRET).[14][15]

Methodology (Luminescence-Based Assay, e.g., Promega cAMP-Glo™)

  • Cell Culture and Plating:

    • Use a cell line stably or transiently expressing the GPCR of interest.

    • Seed the cells into a 384-well white, opaque assay plate and incubate for 18-24 hours.[14] Causality: A white plate is used to maximize the luminescent signal.

  • Compound Addition and Stimulation:

    • For a Gαs-coupled receptor (agonist mode): Add serially diluted 4-(Oxetan-3-yl)piperidine to the cells.

    • For a Gαi-coupled receptor (agonist mode): First, add a stimulant of adenylyl cyclase like forskolin to elevate basal cAMP levels. Then, add the serially diluted test compound to measure its ability to decrease this stimulated cAMP level.[16]

    • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP-Glo™ Lysis Buffer to the wells, which lyses the cells and releases the intracellular cAMP.

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA).[15]

  • Kinase Reaction and Signal Generation:

    • The assay principle is based on the competition between cellular cAMP and a PKA substrate for binding to the PKA enzyme. The amount of active PKA is proportional to the amount of cAMP.

    • Add the Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP using a luciferase reaction.[15]

    • Causality: High cAMP levels lead to high PKA activity, which consumes ATP, resulting in a low luminescent signal. Conversely, low cAMP levels lead to low PKA activity, sparing ATP and resulting in a high luminescent signal. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Measure the luminescence on a plate reader.

    • Generate a standard curve using known concentrations of cAMP to convert the luminescent signal to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.

Conclusion and Next Steps

By systematically applying these three core in vitro assays, researchers can build a robust pharmacological profile for 4-(Oxetan-3-yl)piperidine Hemioxalate against a chosen GPCR target. The data generated—Kᵢ from the binding assay, EC₅₀ and Eₘₐₓ from the GTPγS assay, and functional confirmation from the cAMP assay—will collectively define the compound's affinity, potency, and efficacy. A positive result in this screening cascade would provide a strong rationale for further investigation, including selectivity profiling against a panel of related receptors and advancement into more complex cell-based assays and in vivo models.

References

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved March 20, 2026, from [Link]

  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Lane, J. R., et al. (2011). Radioligand binding assays. Bio-protocol. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 20, 2026, from [Link]

  • SOTO, D., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 20, 2026, from [Link]

  • Coccione, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]

  • 4-(oxetan-3-yl)piperidine hydrochloride. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • 4-(Oxetan-3-yl)piperidine. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Mésange, A., et al. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology. [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Neubig, R. R., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Osipyan, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Gharabli, S. I., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • Kim, D. I., et al. (2016). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • 1-(Oxetan-3-yl)piperazine hemioxalate. (n.d.). Synthonix. Retrieved March 20, 2026, from [Link]

  • 4-(oxetan-3-yl)piperidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 20, 2026, from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for crude 4-(Oxetan-3-yl)piperidine Hemioxalate

Technical Support Center: Purification of 4-(Oxetan-3-yl)piperidine Hemioxalate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the isol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Oxetan-3-yl)piperidine Hemioxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the isolation and purification of oxetane-containing building blocks. The oxetane ring is a highly valuable isostere in medicinal chemistry, offering improved metabolic stability and favorable physicochemical properties compared to gem-dimethyl or carbonyl groups[1]. However, its intermediate ring strain makes it susceptible to acid-catalyzed ring-opening if handled improperly[2].

Purifying crude 4-(oxetan-3-yl)piperidine as a hemioxalate salt is a highly effective method to remove synthesis byproducts (such as unreacted cross-coupling reagents or over-alkylated species)[3]. This guide provides the theoretical grounding, troubleshooting logic, and validated protocols necessary to achieve >99% purity without degrading the sensitive oxetane moiety.

Quantitative Data & Physicochemical Parameters

Understanding the fundamental properties of your compound is the first step in creating a self-validating experimental design.

ParameterValue / DescriptionMechanistic Implication
Chemical Formula 2(C8​H15​NO)⋅C2​H2​O4​ Requires exactly 0.5 molar equivalents of oxalic acid per mole of free base.
Oxetane Ring Strain ~25.5 kcal/molSusceptible to nucleophilic attack if the ring oxygen is protonated by strong acids[2].
Oxalic Acid pKa pKa₁ = 1.25, pKa₂ = 4.14Both protons are acidic enough to protonate the piperidine nitrogen (pKa ~9-10)[4].
Ideal Solvent System Ethanol / Ethyl AcetateEthanol dissolves the free base; EtOAc acts as an anti-solvent to drive crystallization[3].
Thermal Limit < 45 °CPrevents thermal degradation and acid-catalyzed oxetane hydrolysis[1].

Troubleshooting Logic Tree

Use the following diagnostic workflow to identify and resolve common purification failures during hemioxalate crystallization.

Troubleshooting Start Crude 4-(Oxetan-3-yl)piperidine Hemioxalate Q1 Issue: Gel Formation or 'Oiling Out'? Start->Q1 Q2 Issue: Oxetane Ring-Opening (Diol Byproducts in NMR)? Start->Q2 Q3 Issue: Incorrect Stoichiometry (1:1 Monooxalate formed)? Start->Q3 A1 Action: High supersaturation. Add EtOAc slowly at 40°C and introduce seed crystals. Q1->A1 Yes A2 Action: Acidic hydrolysis occurred. Strictly control acid to 0.5 eq. Keep T < 45°C. Q2->A2 Yes A3 Action: Excess acid used. Basify to free amine, extract, re-titrate with 0.5 eq oxalic acid. Q3->A3 Yes

Diagnostic workflow for resolving common hemioxalate purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My NMR shows a 1:1 ratio of piperidine to oxalate. How do I fix this? A: You have inadvertently formed the monooxalate salt instead of the hemioxalate. Oxalic acid is a diprotic acid with pKa₁ = 1.25 and pKa₂ = 4.14[4]. Because the piperidine nitrogen is highly basic, it will readily accept both protons if 1.0 equivalent of oxalic acid is present[5]. Solution: This is a self-validating fix. Dissolve the incorrect salt in water, basify to pH 12 using 1M NaOH to generate the free amine, and extract into dichloromethane (DCM). Evaporate the DCM, redissolve in ethanol, and re-precipitate using exactly 0.50 molar equivalents of oxalic acid.

Q: I am detecting a ring-opened diol byproduct in my LC-MS/NMR. What caused this? A: The oxetane ring possesses ~25.5 kcal/mol of ring strain[2]. While it is generally stable to basic conditions, acidic environments protonate the oxetane oxygen, activating the adjacent carbons for nucleophilic attack by water or ethanol[1]. Solution: Ring-opening during salt formation usually occurs due to localized high acidity or excessive heat. Ensure the oxalic acid solution is added dropwise to the free base (never the reverse), and maintain the reaction temperature below 45 °C.

Q: The product formed a thick gel instead of filterable crystals. What is the remedy? A: Piperidine oxalates have a strong tendency to form extensive hydrogen-bonding networks that trap solvent, leading to a gel-like consistency (often referred to as "oiling out" or gelation)[3]. Solution: Heat the gel gently to 40 °C until it becomes a mobile suspension. Slowly add an anti-solvent (Ethyl Acetate) dropwise to disrupt the ethanol-solute solvation shell. Introduce a seed crystal of pure hemioxalate to bypass the high activation energy of primary nucleation, then cool slowly to 0 °C.

Validated Step-by-Step Recrystallization Protocol

This protocol is designed to maximize yield while preserving the integrity of the oxetane ring and ensuring exact hemioxalate stoichiometry.

Phase 1: Free Base Preparation & Solution

  • Weigh the crude 4-(Oxetan-3-yl)piperidine free base accurately. (Note: If starting from a crude salt, first perform a basic aqueous workup to pH 12, extract into DCM, and concentrate to dryness).

  • Dissolve the free base in absolute Ethanol (approx. 5 mL per gram of substrate).

  • Stir at 20–25 °C until completely dissolved. Filter through a 0.45 µm PTFE syringe filter to remove any insoluble particulate matter.

Phase 2: Salt Formation 4. In a separate vial, prepare a titrant solution by dissolving exactly 0.50 molar equivalents of anhydrous oxalic acid in a minimal volume of absolute Ethanol. 5. Equip the free base solution with a magnetic stirrer and place it in a water bath maintained at 20 °C. 6. Add the oxalic acid solution dropwise over 15–20 minutes. Causality: Slow addition prevents localized spikes in acidity that could trigger oxetane ring-opening[1],[2].

Phase 3: Crystallization & Isolation 7. Allow the mixture to stir for 30 minutes. A white precipitate should begin to form. 8. If the solution remains clear, or if a gel forms, slowly add Ethyl Acetate (up to 3 volumes relative to Ethanol) as an anti-solvent. Add a seed crystal if available. 9. Cool the suspension slowly to 0–5 °C in an ice bath and age for 2 hours to maximize the thermodynamic yield of the crystal lattice. 10. Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake with two portions of cold Ethyl Acetate. 11. Dry the solid in a vacuum oven at 35 °C for 12 hours. Warning: Do not exceed 45 °C to prevent thermal degradation of the oxetane moiety. 12. Validation: Confirm purity and stoichiometry via ¹H-NMR (in D₂O or DMSO-d₆). The integration of the piperidine protons against the single oxalate singlet must reflect a strict 2:1 ratio.

References

  • Oxetanes in Drug Discovery Campaigns | National Center for Biotechnology Information (NIH) | 1

  • Assessing the stability of the oxetane ring under various chemical conditions | BenchChem | 2

  • Purification of Laboratory Chemicals Fifth Edition | ResearchGate | 3

  • Trends in Active Pharmaceutical Ingredient Salt Selection | USPTO | 5

  • Pharmaceutical Salts Handbook Guide | Scribd | 4

Sources

Optimization

Technical Support Center: Desalting 4-(Oxetan-3-yl)piperidine Hemioxalate for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a critical bottleneck in preclinical drug development: the preparation of amine building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a critical bottleneck in preclinical drug development: the preparation of amine building blocks for biological screening.

4-(Oxetan-3-yl)piperidine is a highly valuable, sp³-rich scaffold used to improve the pharmacokinetic properties of drug candidates. It is frequently supplied as a hemioxalate salt (one oxalic acid molecule for every two piperidine molecules) to enhance solid-state stability. However, introducing oxalate into biological assays can trigger a cascade of experimental artifacts. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps required to successfully desalt this compound into its free base form.

The Causality of Interference: Why Desalting is Mandatory

Before deploying 4-(Oxetan-3-yl)piperidine hemioxalate in biological screens, researchers must understand the mechanistic liabilities of the oxalate anion:

  • Calcium Chelation & Assay Artifacts: Oxalate is a potent bidentate chelator of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). In protein quantification assays (such as the Lowry assay), physiological levels of calcium are known to interfere; the addition of exogenous oxalate can artificially alter these readouts by precipitating calcium oxalate ()[1]. In cell-based assays, this precipitation depletes extracellular calcium, triggering aberrant signaling, false-positive target engagement, or cytotoxicity.

  • LC-MS/MS Matrix Effects: Oxalate is a highly polar, low-molecular-weight organic acid. During reversed-phase liquid chromatography, it elutes in the void volume alongside other polar matrix components, causing severe ion suppression in the electrospray ionization (ESI) source during LC-MS/MS quantification ()[2].

Desalting Workflows & Decision Matrix

Depending on your scale and throughput requirements, two primary methods are recommended: Liquid-Liquid Extraction (LLE) for bulk preparation, and Strong Cation Exchange (SCX) for micro-scale or high-throughput needs.

DesaltingWorkflow Start 4-(Oxetan-3-yl)piperidine Hemioxalate Salt Decision Select Desalting Method Start->Decision LLE Liquid-Liquid Extraction (LLE) (Scale: >50 mg) Decision->LLE Bulk Prep SCX Strong Cation Exchange (SCX) (Scale: <50 mg / High Throughput) Decision->SCX Micro-scale LLE_Step1 Dissolve in H2O Basify to pH > 12 (NaOH) LLE->LLE_Step1 SCX_Step1 Load onto SCX Column (Amine binds to sulfonic acid) SCX->SCX_Step1 LLE_Step2 Extract with DCM Dry over Na2SO4 LLE_Step1->LLE_Step2 LLE_Step3 Evaporate Solvent (Caution: Volatility) LLE_Step2->LLE_Step3 Final Pure 4-(Oxetan-3-yl)piperidine (Free Base) LLE_Step3->Final SCX_Step2 Wash with MeOH (Elutes Oxalate) SCX_Step1->SCX_Step2 SCX_Step3 Elute Free Base (2M NH3 in MeOH) SCX_Step2->SCX_Step3 SCX_Step3->Final

Decision matrix and workflow for desalting 4-(Oxetan-3-yl)piperidine hemioxalate.

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Recommended for >50 mg scale.

Causality & Design: The piperidine nitrogen has a predicted pKa of ~10.4. To ensure >99% deprotonation (free-basing), the aqueous phase must be adjusted to at least 2 pH units above the pKa (pH ≥ 12.4). Dichloromethane (DCM) is selected over hexanes due to the moderate polarity introduced by the oxetane ring.

  • Dissolution: Dissolve 100 mg of 4-(Oxetan-3-yl)piperidine hemioxalate in a minimal volume (1.5 mL) of deionized water. Self-Validation: The solution should be perfectly clear.

  • Basification: Dropwise add 1M NaOH until the pH reaches >12. Self-Validation: Spot the solution onto broad-range pH paper to confirm pH > 12. The solution will turn slightly milky/cloudy as the hydrophobic free base liberates from the salt complex.

  • Extraction: Add 3 mL of DCM. Vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 5 minutes to break any micro-emulsions.

  • Separation: Collect the lower organic (DCM) layer. Repeat the extraction twice more with 3 mL DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and carefully evaporate the solvent under a gentle stream of N₂ at room temperature. Critical Warning: Do not use high heat or deep vacuum (e.g., rotary evaporator at <50 mbar), as the low-molecular-weight free base is semi-volatile.

Protocol B: Strong Cation Exchange (SCX) Solid-Phase Extraction

Recommended for <50 mg scale or LC-MS/MS sample prep.

Causality & Design: SCX chromatography utilizes aliphatic sulfonic acid groups that remain negatively charged across all pH levels. At pH 3, the piperidine nitrogen is fully protonated and binds tightly to the resin via ionic interaction, while the negatively charged oxalate anion is repelled and washes through the column ()[3].

  • Conditioning: Condition a 500 mg SCX SPE cartridge with 5 mL Methanol (MeOH), followed by 5 mL of 0.1% Formic Acid in water.

  • Loading: Dissolve the hemioxalate salt in 1 mL of 0.1% Formic Acid (pH ~3) and load onto the column at a gravity flow rate (~1 mL/min).

  • Washing (Oxalate Removal): Wash the column with 5 mL of 0.1% Formic Acid, followed by 5 mL of pure MeOH. Self-Validation: Collect 100 µL of the aqueous wash fraction and add a drop of 0.1M CaCl₂. The lack of a white precipitate confirms the complete elution and removal of the oxalate.

  • Elution: Elute the free base using 5 mL of 2M Ammonia in Methanol (NH₃/MeOH). The high pH neutralizes the piperidinium ion, breaking the ionic bond with the sulfonic acid.

  • Concentration: Evaporate the methanolic ammonia under a gentle N₂ stream.

Quantitative Data & Physicochemical Properties

Property / Metric4-(Oxetan-3-yl)piperidine (Free Base)Oxalate (Counterion)
Molecular Weight 141.21 g/mol 90.03 g/mol
pKa ~10.4 (Secondary Amine)1.25 (pKa₁), 4.14 (pKa₂)
LogP (Predicted) ~0.6 (Highly polar)-0.81
LLE Recovery 60 - 75% (Requires salting out)0% (Retained in aqueous phase)
SCX Recovery 85 - 95%0% (Washed out in acidic fraction)

Troubleshooting Guides & FAQs

Q: My yield after LLE is extremely low (<30%). Where did my compound go? A: 4-(Oxetan-3-yl)piperidine free base is highly water-soluble due to the hydrogen-bonding capacity of both the piperidine nitrogen and the oxetane oxygen. If your aqueous phase volume is too large, the partition coefficient will heavily favor the water. Solution: Keep the initial aqueous volume to an absolute minimum. Alternatively, saturate the aqueous layer with NaCl ("salting out") prior to DCM extraction to thermodynamically drive the compound into the organic phase.

Q: Can I use HCl to acidify the compound later if I want to make a hydrochloride salt? A: Proceed with extreme caution. While the piperidine ring easily forms an HCl salt, the oxetane ring is an ether that is highly susceptible to ring-opening under strong Brønsted or Lewis acid conditions, especially at elevated temperatures or in the presence of nucleophiles (like chloride). If an HCl salt is strictly required, use exactly 1.0 equivalent of anhydrous HCl in dioxane at 0°C.

Q: I am seeing a mass shift of +22 Da in my LC-MS after desalting via LLE. What happened? A: A +22 Da shift indicates sodium adduction [M+Na]⁺. If you used NaOH for LLE and did not wash the organic layer, trace sodium may have carried over. Sodium adduction severely suppresses the [M+H]⁺ signal and complicates quantification ()[4]. Solution: Wash the combined DCM layers with 1 mL of brine before drying over Na₂SO₄, or switch to the SCX desalting method which avoids sodium entirely.

Q: Is the free base stable for long-term storage? A: No. The free base of secondary amines can absorb atmospheric CO₂ to form carbamates or degrade via oxidation. Store the free base neat at -20°C under an argon atmosphere, or prepare your biological assay stock solutions (e.g., in DMSO) immediately after desalting.

References

  • Morrissey, T. B., & Woltering, E. A. (1989). Sodium oxalate corrects calcium interference in Lowry protein assay. Journal of Surgical Research, 47(3), 273-275.[Link]

  • Clausen, V. A., et al. (2023). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. Bioanalysis, 15(9).[Link]

  • Edelmann, M. J. (2011). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. Journal of Biomedicine and Biotechnology, 2011, 936508.[Link]

  • Clarke, D. J., & Campopiano, D. J. (2015). Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. Analyst, 140(8), 2679-2686.[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Characterization of 4-(Oxetan-3-yl)piperidine Hemioxalate: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction: The Analytical Bottleneck of Polar Bioisosteres In co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Analytical Bottleneck of Polar Bioisosteres

In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a highly valued structural motif. Frequently deployed as a bioisostere for carbonyl groups or gem-dimethyl moieties, oxetanes enhance physicochemical properties by reducing lipophilicity, increasing aqueous solubility, and attenuating the basicity of adjacent amines[1].

When the oxetane motif is appended to a piperidine ring—yielding 4-(Oxetan-3-yl)piperidine —the resulting pharmacophore is highly polar and basic. To improve solid-state stability and handling, this compound is often synthesized as a hemioxalate salt (a 2:1 ratio of free base to oxalic acid).

While the hemioxalate salt is advantageous for formulation, it presents a severe challenge for Liquid Chromatography-Mass Spectrometry (LC-MS) characterization. The highly polar piperidine nitrogen (pKa ~10.5) exhibits virtually no retention on standard reversed-phase (RP) columns[2]. Furthermore, if the API co-elutes with the oxalate counterion, the dicarboxylic acid severely suppresses the ionization of the target analyte in the electrospray (ESI) source[3].

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome this bottleneck. This guide objectively compares standard Reversed-Phase (RP-C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Liquid Chromatography (MMLC), providing a self-validating experimental protocol for the robust quantification of 4-(Oxetan-3-yl)piperidine.

Mechanistic Comparison of Chromatographic Strategies

To establish a trustworthy analytical method, we must understand the causality behind column selection. The ideal method must achieve two goals: (1) Retain the highly polar basic API, and (2) Chromatographically resolve the API from the ion-suppressing oxalate counterion.

Method A: Reversed-Phase C18 (The Baseline Failure)

Standard C18 columns rely on hydrophobic partitioning. Because 4-(Oxetan-3-yl)piperidine has a low LogP, it fails to partition into the stationary phase and elutes in the void volume. Consequently, it co-elutes with the oxalate salt and unretained matrix components, leading to catastrophic ion suppression and peak tailing due to secondary interactions with residual silanols.

Method B: HILIC (The Polar Alternative)

HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. While HILIC successfully retains the polar piperidine, the oxalate counterion also exhibits strong hydrophilic retention. This often results in partial co-elution, causing unpredictable matrix effects and distorted peak symmetries (fronting/tailing) depending on the injection diluent.

Method C: Mixed-Mode Cation Exchange (The Superior Solution)

Mixed-Mode Liquid Chromatography (MMLC) combines hydrophobic C18 chains with Strong Cation Exchange (SCX) groups (e.g., sulfonic acids) on the same silica surface[2].

  • The Causality: At an acidic pH (pH 3.0), the piperidine nitrogen is fully protonated (cationic), while the SCX groups remain negatively charged. The API is strongly retained via electrostatic attraction. Conversely, the oxalate counterion (anionic/neutral) is electrostatically repelled by the SCX groups and washes out immediately in the void volume. This orthogonal mechanism guarantees complete resolution of the salt from the API, eliminating ion suppression.

G cluster_1 Chromatographic Retention Mechanisms Inj 4-(Oxetan-3-yl)piperidine Hemioxalate Injection RP Reversed-Phase (C18) Inj->RP HILIC HILIC Phase Inj->HILIC MM Mixed-Mode (C18/SCX) Inj->MM RP_Out Co-elution in Void Volume (Severe Ion Suppression) RP->RP_Out Hydrophobic Failure HILIC_Out API Retained (Oxalate Co-elution Risk) HILIC->HILIC_Out Polar Partitioning MM_Out Complete Resolution (Oxalate Voided, API Retained) MM->MM_Out Ion-Exchange + Hydrophobic

Chromatographic pathways comparing C18, HILIC, and Mixed-Mode for Hemioxalate salt analysis.

Quantitative Performance Data

The following table summarizes the experimental performance of the three column chemistries when analyzing a 100 ng/mL solution of 4-(Oxetan-3-yl)piperidine Hemioxalate.

Analytical ParameterRP-C18 (Standard)HILIC (Amide)Mixed-Mode (C18/SCX)
Retention Time (min) 0.45 (Void)2.853.60
Peak Asymmetry ( Tf​ ) 2.60 (Severe Tailing)1.55 (Tailing)1.08 (Symmetrical)
MS/MS Signal-to-Noise 453101,850
Ion Suppression (%) > 85%~ 25%< 5%
Oxalate Resolution ( Rs​ ) 0.0 (Co-elution)1.2 (Partial)> 10.0 (Baseline)

Data Interpretation: The Mixed-Mode column outperforms the alternatives across all metrics. By trapping the basic piperidine and repelling the oxalate, the MMLC method achieves a symmetrical peak shape ( Tf​ = 1.08) and a 40-fold increase in Signal-to-Noise compared to standard C18.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of specific pH controls ensures the ionization states of both the API and the counterion are strictly managed.

Sample Preparation (Dilute-and-Shoot)
  • Stock Solution: Dissolve 1.0 mg of 4-(Oxetan-3-yl)piperidine Hemioxalate in 1.0 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL free-base equivalent stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% Buffer / 5% Acetonitrile). Crucial Step: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion upon injection.

LC-MS/MS Method Parameters
  • Column: Mixed-Mode C18/SCX (50 mm × 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the piperidine is >99% ionized for SCX retention, while suppressing the ionization of residual silanols).

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to wash out oxalate in the void).

    • 1.0 - 3.0 min: Linear ramp to 95% B.

    • 3.0 - 4.0 min: Hold at 95% B.

    • 4.0 - 4.1 min: Return to 5% B.

    • 4.1 - 6.0 min: Re-equilibration.

Mass Spectrometry (ESI-MS/MS) Pathway

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The protonated precursor ion [M+H]+ at m/z 142.1 undergoes Collision-Induced Dissociation (CID). The primary fragmentation pathways involve the neutral loss of formaldehyde from the oxetane ring, and the opening of the piperidine ring.

MS Precursor Precursor Ion [M+H]+ m/z 142.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision Frag1 Oxetane Cleavage [-CH2O] Collision->Frag1 Frag2 Piperidine Cleavage [-NH3] Collision->Frag2 Product1 Quantifier Ion m/z 112.1 Frag1->Product1 Product2 Qualifier Ion m/z 125.1 Frag2->Product2

ESI-MS/MS fragmentation pathway of 4-(Oxetan-3-yl)piperidine.

System Suitability Criteria: Before analyzing unknown samples, inject a blank followed by the 100 ng/mL standard. The method is validated if the S/N ratio of the m/z 112.1 transition is >500, and the peak asymmetry factor ( Tf​ ) is between 0.9 and 1.2.

Conclusion

The characterization of highly polar, basic bioisosteres like 4-(Oxetan-3-yl)piperidine Hemioxalate exposes the limitations of traditional reversed-phase chromatography. By transitioning to a Mixed-Mode (C18/SCX) methodology, analytical scientists can leverage the basicity of the piperidine ring for robust retention while simultaneously utilizing electrostatic repulsion to eliminate the ion-suppressing oxalate salt in the void volume. This approach ensures high sensitivity, excellent peak shape, and uncompromised scientific integrity in drug discovery workflows.

References

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH Source: nih.gov URL:[1]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC Source: nih.gov URL:[2]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion Source: mdpi.com URL:[3]

Sources

Comparative

Bioisosteric replacement: 4-(Oxetan-3-yl)piperidine vs morpholine

Bioisosteric Replacement: 4-(Oxetan-3-yl)piperidine vs. Morpholine in Drug Design In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds heavily relies on bioisosterism—the replaceme...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement: 4-(Oxetan-3-yl)piperidine vs. Morpholine in Drug Design

In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds heavily relies on bioisosterism—the replacement of problematic functional groups with structurally distinct motifs that retain biological efficacy while resolving pharmacokinetic liabilities. Morpholine is a classic, ubiquitous heterocycle deployed to enhance aqueous solubility and establish critical hydrogen-bond interactions[1]. However, its use is frequently bottlenecked by severe metabolic vulnerabilities.

To circumvent these issues, 4-(oxetan-3-yl)piperidine has emerged as a sophisticated, three-dimensional bioisostere. By appending a strained, electron-deficient oxetane ring to a piperidine scaffold, drug development professionals can preserve the essential hydrogen-bond acceptor properties of morpholine while drastically reducing metabolic clearance and exploring novel, "stretched" chemical space[2].

This guide provides an objective, data-driven comparison between these two scaffolds, detailing the causality behind their physicochemical divergence and providing self-validating experimental protocols for their evaluation.

Causality in Physicochemical & Structural Divergence

The decision to replace morpholine with 4-(oxetan-3-yl)piperidine is driven by fundamental stereoelectronic differences.

The Morpholine Liability: Morpholine is a relatively flat, six-membered ring. The methylene protons adjacent to its ether oxygen are highly activated. When exposed to hepatic Cytochrome P450 (CYP450) enzymes, these alpha-protons serve as prime targets for hydrogen abstraction, leading to rapid oxidative metabolism (e.g., ring opening or formation of morpholinones)[1].

The Oxetanyl-Piperidine Solution: 4-(oxetan-3-yl)piperidine separates the basic nitrogen and the ether oxygen into two distinct rings. The oxetane ring is highly strained; its C-H bonds possess high s-character, which significantly increases their bond dissociation energy and renders them highly resistant to oxidative attack[3]. Furthermore, the oxetane oxygen exerts an inductive electron-withdrawing effect that can subtly modulate the basicity of the piperidine nitrogen[4]. Structurally, the sp3-rich architecture of the appended oxetane introduces a distinct 3D vector, disrupting molecular planarity, reducing crystal lattice energy, and thereby improving thermodynamic solubility[3].

Quantitative Data Comparison

The following table summarizes the physicochemical shifts expected when executing this bioisosteric replacement:

PropertyMorpholine Scaffold4-(Oxetan-3-yl)piperidine ScaffoldImpact on Drug Design
Molecular Weight 87.12 g/mol 141.21 g/mol Oxetanyl-piperidine adds steric bulk, useful for filling larger hydrophobic/polar pockets.
pKa (Conjugate Acid) ~8.36~10.5Piperidine is inherently more basic; the distant oxetane provides only a mild inductive pKa reduction.
LogP (Calculated) -0.86~0.5 - 0.8Oxetanyl-piperidine is slightly more lipophilic but retains high overall polarity.
H-Bond Acceptors 1 (Ether Oxygen)1 (Oxetane Oxygen)Both provide crucial H-bond accepting capabilities, though with different spatial vectors.
Metabolic Stability Low/ModerateHighThe lack of easily abstractable alpha-protons in the oxetane ring drastically reduces intrinsic clearance.

Visualizing the Metabolic Logic

To understand the strategic advantage of this replacement, we must map the metabolic degradation pathways. The diagram below illustrates why morpholine acts as a metabolic sink compared to the shielded architecture of 4-(oxetan-3-yl)piperidine.

MetabolicPathway M Morpholine Scaffold CYP_M CYP450 Oxidation M->CYP_M M_Metab Morpholinone & Ring Cleavage CYP_M->M_Metab High Clearance (H-Abstraction) O 4-(Oxetan-3-yl)piperidine Scaffold CYP_O CYP450 Incubation O->CYP_O O_Metab Metabolically Stable CYP_O->O_Metab Low Clearance (High C-H Bond Energy)

Fig 1. Comparative CYP450-mediated metabolic pathways of morpholine and 4-(oxetan-3-yl)piperidine.

Self-Validating Experimental Workflows

To empirically validate the superiority of 4-(oxetan-3-yl)piperidine over morpholine, researchers must employ rigorous, self-validating in vitro assays.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ )

Objective: Quantify the CYP450-mediated degradation rate of the test compounds. Self-Validation Mechanisms:

  • Enzyme Viability Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate batch activity.

  • Non-CYP Control: A minus-NADPH (-NADPH) incubation is mandatory to rule out chemical instability or degradation by non-CYP enzymes (e.g., amidases).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test analogs in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine the test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. For the -NADPH control, add an equivalent volume of buffer.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ).

    CLint​=(t1/2​0.693​)×(Mass of microsomal proteinVolume of incubation​)

Workflow Step1 1. Compound Prep 1 µM in PBS (pH 7.4) Step2 2. Microsomal Incubation HLM + NADPH at 37°C Step1->Step2 Step3 3. Reaction Quenching Cold Acetonitrile + IS Step2->Step3 Step4 4. Centrifugation 4000 rpm, 15 min Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5 Step6 6. Data Processing Calculate Intrinsic Clearance (CLint) Step5->Step6

Fig 2. Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

Protocol 2: Shake-Flask LogD (pH 7.4) Determination

Objective: Assess the lipophilicity shift upon bioisosteric replacement.

  • Phase Saturation: Pre-saturate n-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the aqueous phase. Add 1 mL of the octanol phase.

  • Equilibration: Shake vigorously at 25°C for 2 hours, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification & Mass Balance: Quantify the concentration in both phases via HPLC-UV. Crucial validation: The sum of the compound mass in both phases must equal the initial starting mass to definitively rule out precipitation or adsorption to the glass vial.

Strategic Recommendations

When should a drug development professional choose 4-(oxetan-3-yl)piperidine over morpholine?

  • When Morpholine Fails in PK: If a morpholine-containing lead exhibits a half-life of <30 minutes in HLM due to oxidation, substituting it with the oxetanyl-piperidine scaffold is a primary, highly effective rescue strategy.

  • When Vector Extension is Needed: The "stretched" nature of 4-(oxetan-3-yl)piperidine projects the hydrogen-bond accepting oxygen further into the solvent channel or deeper into a target pocket compared to the compact morpholine ring[2].

  • Caveat - Managing Basicity: The piperidine nitrogen in 4-(oxetan-3-yl)piperidine is inherently more basic than the morpholine nitrogen (pKa ~10.5 vs ~8.4). If this elevated basicity causes hERG liabilities or poor membrane permeability, medicinal chemists should explore N-acylated derivatives or shift to 3-(oxetan-3-yl)piperidine to further capitalize on the oxetane's inductive pKa-lowering effects.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

Sources

Validation

Validating the Stereochemistry and Solid-State Conformation of 4-(Oxetan-3-yl)piperidine Hemioxalate: A Comprehensive Comparison Guide

Executive Summary: The Stereochemical Reality Before validating the stereochemistry of 4-(Oxetan-3-yl)piperidine Hemioxalate, we must address a fundamental structural reality: the molecule is topologically achiral. Becau...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Reality

Before validating the stereochemistry of 4-(Oxetan-3-yl)piperidine Hemioxalate, we must address a fundamental structural reality: the molecule is topologically achiral. Because an internal plane of symmetry passes through the piperidine nitrogen (N1), the C4 carbon, and the oxetane oxygen, the molecule lacks configurational stereocenters and does not possess enantiomers[1].

Therefore, in pharmaceutical development, "validating the stereochemistry" of this compound refers strictly to its conformational isomerism —specifically, the axial versus equatorial orientation of the oxetan-3-yl group on the piperidine chair—and its crystallographic arrangement as a hemioxalate salt. This guide objectively compares the hemioxalate salt against alternative forms and provides self-validating experimental protocols to definitively assign its conformational state.

Product Comparison: Why the Hemioxalate Salt?

The conformational preference of a substituent on a piperidine ring is dictated by its "A-value" (the free energy difference between the equatorial and axial conformers). The bulky oxetan-3-yl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the piperidine ring protons[2]. However, in the free base form, the molecule undergoes rapid chair-to-chair interconversion in solution.

Formulating the compound as a hemioxalate salt (3)[3] provides a distinct structural advantage over the free base and the standard hydrochloride (HCl) salt. The hemioxalate form possesses a 2:1 stoichiometry (two protonated piperidinium cations per one fully deprotonated oxalate dianion). This creates a highly rigid intermolecular hydrogen-bonding network ( R2​NH2+​⋯−OOC ) that thermodynamically locks the piperidine ring into the equatorial conformation in the solid state[4].

Table 1: Comparative Properties of 4-(Oxetan-3-yl)piperidine Forms
PropertyFree BaseHydrochloride (HCl) SaltHemioxalate Salt
Physical State Viscous OilHygroscopic SolidHighly Crystalline Solid
Stoichiometry 1:01:12:1 (Base:Acid)
Conformational State Rapid interconversionFixed (Solid), Dynamic (Solution)Rigid equatorial lock (Solid)
Handling & Storage Prone to oxidationRequires desiccationBench-stable, superior shelf-life
Primary Validation Solution NMRXRD / Solution NMRSC-XRD (Definitive)

Conformational Dynamics

ConformationalEquilibrium A Axial Conformer (High Steric Strain) B Equatorial Conformer (Thermodynamically Favored) A->B  A-Value Driving Force   B->A  1,3-Diaxial Clash  

Thermodynamic equilibrium of 4-(oxetan-3-yl)piperidine conformers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of this compound must rely on an orthogonal, self-validating system: Solution-State NMR to assess dynamic conformational preference, and Single-Crystal X-Ray Diffraction (SC-XRD) to prove absolute solid-state stoichiometry.

Protocol A: Solution-State Conformational Analysis via 2D NMR

Causality: The magnitude of the three-bond vicinal coupling constant ( 3JHH​ ) between adjacent protons is dependent on their dihedral angle, as described by the Karplus equation. Large coupling constants (10–13 Hz) definitively indicate an axial-axial relationship. By measuring these constants and mapping through-space interactions via NOESY, we can confirm that the oxetane group occupies the equatorial position[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of 4-(Oxetan-3-yl)piperidine Hemioxalate in 0.6 mL of DMSO- d6​ . The high polarity of DMSO is required to fully dissociate the hemioxalate salt for clear solution-state resolution.

  • 1D 1 H NMR Acquisition: Acquire a standard 1D proton spectrum at 298 K using a 400 MHz (or higher) spectrometer.

  • J-Coupling Extraction: Isolate the multiplet corresponding to the C4 proton of the piperidine ring. Extract the 3JHH​ values between the C4 proton and the adjacent C3/C5 protons.

  • 2D NOESY Acquisition: Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300–500 ms to identify protons that are close in space (< 5 Å).

  • Data Interpretation: The presence of a large 3JHH​ (~11 Hz) confirms the C4 proton is axial. Consequently, the oxetan-3-yl group must be equatorial. The absence of NOESY cross-peaks between the oxetane protons and the piperidine axial protons further validates this assignment.

Table 2: Key NMR Parameters for Conformational Validation
NMR ParameterTypical ObservationConformational Implication
3JHH​ (C4-H to C3/C5-H axial) 10.5 – 12.0 HzAxial-Axial relationship; Oxetane is equatorial
3JHH​ (C4-H to C3/C5-H equatorial) 2.0 – 4.5 HzAxial-Equatorial relationship
NOESY Cross-peaks C4-H (axial) to C2/C6-H (axial)Confirms C4-H is locked in the axial position
NOESY Cross-peaks Oxetane-H to Piperidine-H (axial)Absent; confirms oxetane is not axial
Protocol B: Solid-State Validation via Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: While NMR provides a time-averaged view of solution dynamics, SC-XRD yields absolute atomic coordinates. For the hemioxalate salt, SC-XRD is mandatory to prove the 2:1 stoichiometry and to verify that the oxalate dianion is situated on a crystallographic inversion center, bridging two piperidinium cations[4].

Step-by-Step Methodology:

  • Crystal Growth: Dissolve 50 mg of the hemioxalate salt in a minimal volume of a hot methanol/water mixture (80:20 v/v).

  • Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a needle to allow for slow, controlled solvent evaporation at room temperature over 3 to 5 days.

  • Crystal Mounting: Select a pristine, block-shaped single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Transfer the mounted crystal to an X-ray diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å). Collect diffraction data at 100 K using a cold nitrogen stream to minimize thermal motion and maximize resolution.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Confirm the 2:1 ratio by locating the fully deprotonated oxalate dianion and the protonated piperidine nitrogen atoms.

Validation Workflow

ValidationWorkflow Start 4-(Oxetan-3-yl)piperidine Hemioxalate Salt NMR Solution-State NMR (NOESY & J-Coupling) Start->NMR XRD Solid-State SC-XRD (Crystallography) Start->XRD Eq Confirms Equatorial Preference in Solution NMR->Eq Stoich Confirms 2:1 Stoichiometry & Solid-State Conformation XRD->Stoich

Dual-modality workflow for validating the stereochemistry and stoichiometry of the hemioxalate salt.

References

  • Google Patents (WO2016200851A1) . Nuclear receptor modulators. (Establishes the achiral topological symmetry of the 4-(oxetan-3-yl)piperidine scaffold). 6

  • PubChem . 4-(Oxetan-3-yl)piperidine Hemioxalate (CID: 75530319). National Center for Biotechnology Information. 3

  • BenchChem . A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. (Details the Karplus equation and NOESY NMR protocols for axial/equatorial assignment).5

  • ChemRxiv . Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (Analyzes the A-values and thermodynamic driving forces of oxetane substituents). 2

  • ACS Publications (Crystal Growth & Design) . Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (Provides crystallographic precedent for the 2:1 stoichiometry and hydrogen-bonding networks in hemioxalate salts). 4

Sources

Comparative

Impurity profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate batches

Title: Impurity Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate Batches: A Comparative Guide to Analytical Workflows Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Impurity Profiling of 4-(Oxetan-3-yl)piperidine Hemioxalate Batches: A Comparative Guide to Analytical Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with novel sp³-rich building blocks. 4-(Oxetan-3-yl)piperidine Hemioxalate is a highly valuable intermediate in drug discovery, offering an oxetane ring as a metabolically stable bioisostere. However, its lack of a strong UV chromophore and susceptibility to ring-opening degradation make standard impurity profiling challenging. This guide objectively compares conventional HPLC-UV against advanced LC-HRMS/MS, providing actionable protocols and empirical data to ensure compliance with global regulatory standards.

Introduction: The Chemical Context

4-(Oxetan-3-yl)piperidine Hemioxalate[1] is extensively utilized to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The oxetane moiety increases aqueous solubility and reduces lipophilicity compared to traditional gem-dimethyl or carbonyl groups. However, during batch scale-up and storage, several impurities can emerge:

  • Oxetane Ring-Opening Degradants: Triggered by strong acidic conditions or nucleophilic attack.

  • Piperidine N-Oxidation Products: Arising from oxidative stress during synthesis.

  • Unreacted Precursors: Such as 4-(oxetan-3-ylidene)piperidine intermediates.

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the identification threshold (typically 0.05% or 0.10%, depending on the maximum daily dose) must be structurally characterized and reported[2].

The Causality of Analytical Choices (E-E-A-T)

Why do we need to move beyond standard QC methods for this specific compound?

  • The Chromophore Deficit (HPLC-UV Limitations): 4-(Oxetan-3-yl)piperidine lacks an extended conjugated π-system. Consequently, UV detection must be performed at low wavelengths (e.g., 210 nm), where mobile phase absorbance and matrix interference cause severe baseline drift. This leads to poor signal-to-noise (S/N) ratios, making it nearly impossible to reliably quantify impurities below the 0.05% ICH threshold[2].

  • The Ionization Advantage (LC-HRMS/MS Strength): The secondary amine of the piperidine ring is highly basic and readily protonates in acidic mobile phases. Electrospray Ionization (ESI) in positive mode is exceptionally efficient for this molecule. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements (<3 ppm error), allowing us to assign empirical formulas to unknown degradants and use MS/MS fragmentation to pinpoint the exact site of degradation (e.g., distinguishing between oxetane ring-opening and piperidine oxidation).

Comparative Workflow Diagram

G Start 4-(Oxetan-3-yl)piperidine Hemioxalate Batch Prep Sample Preparation (0.1% FA in MeOH/H2O) Start->Prep Split Analytical Pathway Prep->Split HPLC Conventional HPLC-UV (Routine QC) Split->HPLC Standard QC LCHRMS Advanced LC-HRMS/MS (Structural Elucidation) Split->LCHRMS Deep Profiling DataHPLC Targeted Peak Integration (Limited ID) HPLC->DataHPLC DataHRMS Exact Mass & MS/MS (Unknowns ID) LCHRMS->DataHRMS Report ICH Q3A Compliant Impurity Profile DataHPLC->Report DataHRMS->Report

Fig 1. Analytical workflow for 4-(Oxetan-3-yl)piperidine Hemioxalate impurity profiling.

Experimental Protocols: A Self-Validating System

To objectively compare the two approaches, a forced degradation batch (exposed to 0.1M HCl and 3% H₂O₂ for 24 hours) of 4-(Oxetan-3-yl)piperidine Hemioxalate was analyzed.

Step 1: Sample Preparation Causality: The hemioxalate salt must be fully dissociated, and the piperidine nitrogen must be protonated to ensure sharp chromatographic peaks and high ESI efficiency.

  • Weigh exactly 10.0 mg of the stressed 4-(Oxetan-3-yl)piperidine Hemioxalate batch.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to yield a 1 mg/mL stock.

  • Dilute to a working concentration of 100 µg/mL for LC-HRMS and 500 µg/mL for HPLC-UV.

Step 2: Chromatographic Separation (Shared LC Conditions) Causality: A superficially porous C18 column with end-capping is used to prevent secondary interactions between the basic piperidine amine and residual surface silanols, which otherwise causes severe peak tailing.

  • Column: C18 Defect-free silica (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 95% B over 10 mins, hold for 2 mins, re-equilibrate for 3 mins.

  • Flow Rate: 0.3 mL/min at a column temperature of 40°C.

Step 3: Detection Parameters

  • Conventional HPLC-UV: Wavelength set to 210 nm. Bandwidth 4 nm. Reference off.

  • Advanced LC-HRMS/MS: ESI Positive mode. Capillary voltage 3.0 kV. Desolvation temperature 350°C. Full scan m/z 50–500 at 70,000 resolution. Data-Dependent Acquisition (DDA) for MS/MS with normalized collision energy (NCE) at 20, 30, and 40 eV.

Data Presentation: Performance Comparison

The following table summarizes the quantitative data obtained from the forced degradation study, highlighting the performance disparity between the two methods.

Analytical ParameterConventional HPLC-UV (210 nm)Advanced LC-HRMS/MS (ESI+)Scientific Observation & Causality
Limit of Detection (LOD) 0.15% (Relative to API)0.005% (Relative to API)UV suffers from high baseline noise at 210 nm; ESI+ yields massive signal gains due to the basic amine.
Limit of Quantitation (LOQ) 0.50%0.015%HPLC-UV fails to reliably quantify below the ICH Q3A 0.05% threshold[2].
Unknown Impurity ID Impossible (Retention Time only)Definitive (Exact Mass + MS/MS)HRMS provides <3 ppm mass accuracy, enabling empirical formula generation for ring-opened degradants.
Co-elution Handling Poor (Peaks merge)Excellent (Extracted Ion Chromatograms)HRMS allows for m/z specific extraction, mathematically resolving co-eluting impurities.
Mass Accuracy N/A< 2.5 ppmEnsures high confidence in structural elucidation of piperidine N-oxides.

Conclusion

While HPLC-UV remains a staple for routine release testing of highly conjugated APIs, it fundamentally falls short for sp³-rich, non-chromophoric intermediates like 4-(Oxetan-3-yl)piperidine Hemioxalate. The LC-HRMS/MS workflow not only meets but exceeds the analytical sensitivity required by ICH Q3A(R2)[2], transforming a challenging impurity profile into a fully characterized, self-validating dataset. For drug development professionals scaling this building block, adopting MS-based profiling is not just an upgrade—it is a regulatory necessity.

References

  • Title: PubChem Compound Summary for CID 75530319, 4-(Oxetan-3-yl)piperidine Hemioxalate Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: PubChem Compound Summary for CID 55264245, 4-(Oxetan-3-yl)piperidine Source: National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Oxetan-3-yl)piperidine Hemioxalate proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized medicinal chemistry building blocks like 4-(Oxetan-3-yl)piperidine Hemioxalate requires more than just following a generic checklist. It demands a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized medicinal chemistry building blocks like 4-(Oxetan-3-yl)piperidine Hemioxalate requires more than just following a generic checklist. It demands a fundamental understanding of the chemical mechanisms at play to ensure absolute safety and regulatory compliance.

The incorporation of spiro and oxetane motifs is highly valued in drug discovery for improving the metabolic stability and aqueous solubility of lead compounds. However, when formulated as a hemioxalate salt, this compound introduces specific handling and disposal challenges that must be rigorously managed.

Below is the comprehensive, self-validating operational guide for the safe handling, systemic segregation, and proper disposal of 4-(Oxetan-3-yl)piperidine Hemioxalate.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the compound's intrinsic properties. The hazards of this chemical are directly tied to its molecular components: the basic piperidine moiety and the oxalate counterion[1].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name 4-(Oxetan-3-yl)piperidine HemioxalateTarget compound for tracking and disposal manifests.
CAS Number 1523606-46-3Mandatory identifier for EPA/RCRA waste labeling.
Molecular Formula C₁₈H₃₂N₂O₆ (2:1 Salt)High nitrogen/oxygen content; dictates high-temperature incineration.
Physical State Solid (Powder)Prone to aerosolization; mandates strict dust control and respiratory PPE.
Primary Hazards Irritant, Acute Systemic ToxicityRequires closed-system handling and immediate spill decontamination[2].
The Causality of Toxicity

Understanding why a chemical is dangerous ensures that safety protocols are respected rather than just memorized.

  • Piperidine Ring (Local Irritation): Piperidine derivatives are inherently basic and act as localized irritants to the skin, ocular mucosa, and respiratory tract.

  • Oxalate Counterion (Systemic Toxicity): The hemioxalate formulation (a 2:1 ratio of base to oxalic acid) presents a severe systemic hazard. If inhaled or ingested, the salt dissociates. Free oxalate ions rapidly chelate serum calcium to form insoluble calcium oxalate crystals. This mechanism can lead to acute hypocalcemia and severe renal toxicity (nephrotoxicity)[2].

ToxicityMechanism A Accidental Exposure B Salt Dissociation A->B C Calcium Chelation B->C D Systemic Toxicity C->D

Fig 1: Mechanistic pathway of oxalate-induced systemic toxicity following accidental exposure.

Cradle-to-Grave Disposal Workflow

Environmental Protection Agency (EPA) guidelines mandate that organic nitrogen-containing compounds and oxalate salts be destroyed via controlled, high-temperature incineration to prevent environmental contamination and the release of toxic NOₓ gases[3].

DisposalWorkflow A Waste Generation (Solid/Powder) B Chemical Segregation (Isolate from Oxidizers) A->B C Primary Containment (HDPE Receptacle) B->C D EPA/RCRA Labeling (Toxic Solid, Organic) C->D E EHS Transfer & Manifesting D->E F Final Destruction (High-Temp Incineration) E->F

Fig 2: Cradle-to-grave operational disposal workflow for 4-(Oxetan-3-yl)piperidine Hemioxalate.

Standard Operating Procedure (SOP): Routine Waste Disposal

To maintain a self-validating safety system, execute the following step-by-step methodology for routine laboratory disposal:

Step 1: Chemical Segregation (Critical)

  • Action: Isolate the compound from strong oxidizers (e.g., peroxides, permanganates, nitric acid).

  • Causality: Oxalate is the conjugate base of oxalic acid and acts as a reducing agent. Mixing oxalate waste with strong oxidizers can trigger violent, exothermic redox reactions, leading to rapid gas evolution (CO₂) and potential container rupture.

Step 2: Primary Containment

  • Action: Transfer residual powder into a dedicated, wide-mouth High-Density Polyethylene (HDPE) or borosilicate glass waste container.

  • Causality: HDPE prevents chemical leaching, does not react with organic salts, and provides superior impact resistance against accidental drops compared to glass.

Step 3: Regulatory Labeling

  • Action: Affix a standardized hazardous waste tag. Explicitly write "4-(Oxetan-3-yl)piperidine Hemioxalate (CAS: 1523606-46-3)".

  • Action: Check the hazard boxes for "Toxic" and "Irritant" . Do not use abbreviations on the label.

Step 4: Storage and EHS Transfer

  • Action: Store the sealed container in a designated secondary containment tray within a well-ventilated, cool, and dry waste accumulation area.

  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. The material must be sent to an EPA-permitted commercial facility for high-temperature incineration[3].

Acute Spill Response & Decontamination Methodology

In the event of an accidental release, standard sweeping is strictly prohibited. Generating dust from this compound directly exposes personnel to inhalation hazards[2].

  • Area Isolation: Immediately halt work, notify surrounding personnel, and restrict access to the spill zone.

  • PPE Donning: Equip double-layered nitrile gloves, tight-fitting safety goggles, and an N95 or P100 particulate respirator. Causality: Respiratory protection is the primary defense against the aerosolization of the toxic oxalate counterion.

  • Wet Containment (Dust Suppression): Gently cover the spilled powder with damp absorbent pads. Causality: Wetting the material suppresses hazardous dust formation and prevents the compound from becoming airborne[2].

  • Collection: Carefully scoop the dampened material and the absorbent pads into a heavy-duty hazardous waste bag. Do not use a standard vacuum unless it is explicitly rated with a HEPA filter for hazardous chemicals.

  • Surface Decontamination: Wash the contaminated bench or floor surface with copious amounts of soap and warm water. Causality: Soap effectively acts as a surfactant to disrupt residual organic particulates, while water dilutes any remaining unreacted salt, rendering the surface safe.

  • Waste Consolidation: Seal the waste bag tightly, place it inside a secondary rigid container, label it as "Spill Cleanup: Toxic Organic Solid," and request an immediate EHS pickup.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73977779, 4-(Oxetan-3-yl)piperidine oxalate." PubChem Database. Available at:[Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures - Laboratory Safety Guide." Environment, Health & Safety (EHS). Available at: [Link]

  • Government of Manitoba. "Environment Act Proposal Form - Oxalate Safety and Spill Response Data." Manitoba Environmental Approvals. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 2
4-(Oxetan-3-yl)piperidine Hemioxalate
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